Submicromolar Affinity and Slow Dissociation vs. Millimolar Substrate Affinity for the Natural Ligand ACC
Racemic DFACC inhibits ACC deaminase with a dissociation constant Ki = 120 ± 40 nM [1]. The enzyme–inhibitor complex dissociates with a rate constant kd = 0.20 ± 0.01 h−1, confirming slow‑dissociating behaviour [1]. In the same assay system, the natural substrate ACC exhibits a Michaelis constant KM = 4 mM [1]. This represents a ~33,000‑fold difference in enzyme‑binding competence.
| Evidence Dimension | Enzyme binding affinity (Ki of inhibitor vs. KM of substrate) |
|---|---|
| Target Compound Data | Ki = 120 ± 40 nM (rac-DFACC); kd = 0.20 ± 0.01 h−1 |
| Comparator Or Baseline | KM = 4 mM (ACC, the natural substrate) |
| Quantified Difference | ~33,000‑fold lower Ki relative to KM; slow dissociation (t1/2 ≈ 3.5 h) |
| Conditions | Recombinant ACC deaminase from E. coli, pH 7.4 near‑physiological buffer, 25 °C |
Why This Matters
A 33,000‑fold affinity advantage over the natural substrate directly impacts the utility of DFACC as a tool for trapping and studying the enzyme; ACC cannot engage the active site with comparable potency.
- [1] Liu C‑H, Wang S‑A, Ruszczycky MW, Chen H, Li K, Murakami K, Liu H‑W. Studies of 1‑Amino‑2,2‑difluorocyclopropane‑1‑carboxylic Acid: Mechanism of Decomposition and Inhibition of 1‑Aminocyclopropane‑1‑carboxylic Acid Deaminase. Org. Lett. 2015, 17 (13), 3342–3345. View Source
